

Introduction: The Vibrational Signature of a Complex Aromatic

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Compound of Interest

Compound Name: **4,5-Dichloro-2-nitrobenzaldehyde**

Cat. No.: **B1597068**

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4,5-Dichloro-2-nitrobenzaldehyde is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its precise structure, featuring an aldehyde, a nitro group, and two chlorine atoms on a benzene ring, gives rise to a unique vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality verification of such molecules. By measuring the absorption of infrared radiation, FT-IR spectroscopy maps the molecule's functional groups and overall "fingerprint," providing a powerful tool for identification and purity assessment.

This guide provides a comprehensive analysis of the FT-IR spectrum of **4,5-Dichloro-2-nitrobenzaldehyde**. Rather than merely presenting a spectrum, we will deconstruct its features by comparing it with simpler, structurally related compounds. This comparative approach allows for a more robust assignment of vibrational modes and offers deeper insight into how different functional groups influence the overall spectrum.

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

For solid samples like **4,5-Dichloro-2-nitrobenzaldehyde**, the Attenuated Total Reflectance (ATR) method is a highly efficient and common technique for acquiring an FT-IR spectrum due to its minimal sample preparation requirements.

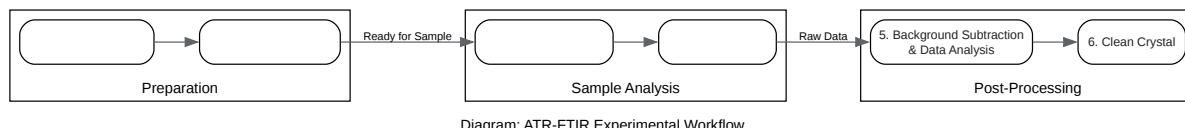
Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **4,5-Dichloro-2-nitrobenzaldehyde** (solid powder).
- Spatula.
- Cleaning solvent (e.g., isopropanol or ethanol).
- Lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology:

- Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its self-diagnostics and warm-up sequence to ensure stable operation.
- Background Spectrum Acquisition:
 - Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol. Ensure the solvent evaporates completely.
 - Record a background spectrum. This critical step measures the ambient atmosphere (CO₂ and water vapor) and the ATR crystal's absorbance, allowing the instrument's software to subtract these signals from the final sample spectrum.[1]
- Sample Application:
 - Place a small amount of the solid **4,5-Dichloro-2-nitrobenzaldehyde** powder onto the center of the ATR crystal.
 - Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.
- Sample Spectrum Acquisition:

- Scan the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing and Cleaning:
 - After the scan, release the pressure clamp and remove the sample.
 - Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prepare for the next sample.
 - Process the acquired spectrum using the spectrometer's software, which includes automatic background subtraction.



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Caption: A flowchart of the ATR-FTIR analysis process.

Interpreting the Vibrational Landscape: A Comparative Analysis

The FT-IR spectrum of **4,5-Dichloro-2-nitrobenzaldehyde** is complex. To accurately assign its characteristic absorption bands, we will compare it with the spectra of benzaldehyde, 2-nitrobenzaldehyde, and 4-chlorobenzaldehyde. This allows us to observe the specific contributions of the nitro, chloro, and aldehyde groups.

Key Functional Group Regions in 4,5-Dichloro-2-nitrobenzaldehyde

- Aromatic Nitro Group (-NO₂): Aromatic nitro compounds display two very strong and characteristic stretching vibrations.[2][3]
 - Asymmetric N-O Stretch: Expected in the range of 1550-1475 cm⁻¹.[2] This is typically a very intense and easily identifiable peak.
 - Symmetric N-O Stretch: Expected between 1360-1290 cm⁻¹.[2] This band is also strong and, together with the asymmetric stretch, provides a definitive marker for the nitro group.
- Aldehyde Group (-CHO): The aldehyde group is identified by two distinct sets of vibrations.
 - C=O Carbonyl Stretch: For an aromatic aldehyde, conjugation with the benzene ring lowers the frequency of this strong absorption to the 1710-1685 cm⁻¹ region.[4][5]
 - Aldehydic C-H Stretch: This is a hallmark of aldehydes. It typically appears as one or two weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹.[5][6][7] The presence of a peak around 2720 cm⁻¹ is a particularly useful diagnostic tool.[8]
- Aromatic Ring and C-Cl Bonds:
 - Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9]
 - Aromatic C=C Stretch: The benzene ring itself produces several medium-intensity peaks in the 1600-1450 cm⁻¹ region.[9][10]
 - C-Cl Stretch: Aryl chloride stretches give rise to strong absorptions in the fingerprint region, typically below 850 cm⁻¹.[10][11] The exact position can be complex due to interactions with other vibrations.

Comparative Spectral Data

The table below contrasts the expected vibrational frequencies for **4,5-Dichloro-2-nitrobenzaldehyde** with known data for related molecules. This comparison validates the assignment of each peak.

Vibrational Mode	4,5-Dichloro-2-nitrobenzaldehyde (Expected)	2-Nitrobenzaldehyde[12] [13]	4-Chlorobenzaldehyde[14]	Benzaldehyde[4][5][15]	Characteristic Range (cm ⁻¹)[7][8] [16]
Aromatic C-H Stretch	~3100 - 3050	~3080	~3070	~3073	3100 - 3000
Aldehyde C-H Stretch	~2850, ~2750	~2912, ~2800	~2850, ~2750	~2820, ~2740	2850 - 2695
Aldehyde C=O Stretch	~1700	~1698	~1705	~1703	1710 - 1685 (Aromatic)
Aromatic C=C Stretch	~1600, ~1470	~1610, ~1578	~1590, ~1485	~1600, ~1455	1600 - 1450
Nitro Asymmetric Stretch	~1530	~1535	N/A	N/A	1550 - 1475
Nitro Symmetric Stretch	~1350	~1350	N/A	N/A	1360 - 1290
C-Cl Stretch	Below 850	N/A	Below 850	N/A	Below 850

Analysis of Comparative Insights:

- Identifying the Aldehyde: The C=O stretch around 1700 cm⁻¹ and the characteristic double-band C-H stretch (2850-2750 cm⁻¹) are present in all four compounds, confirming the aldehyde functionality. The conjugation with the aromatic ring keeps the C=O frequency consistently lower than that of a saturated aldehyde (which appears around 1730 cm⁻¹).[5]
- Confirming the Nitro Group: The spectra of **4,5-Dichloro-2-nitrobenzaldehyde** and 2-Nitrobenzaldehyde are expected to show two very strong absorptions between 1550-1530 cm⁻¹ and 1360-1350 cm⁻¹. These bands are completely absent in Benzaldehyde and 4-Chlorobenzaldehyde, making them unambiguous identifiers for the -NO₂ group.[2][3]

- Isolating the Chloro- Substituents: The primary influence of the chlorine atoms is observed in the low-frequency fingerprint region (below 850 cm⁻¹), where C-Cl stretching modes appear. [11] Furthermore, the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, providing further structural clues.[8] The specific pattern for 4,5-dichloro substitution (a 1,2,4-trisubstituted ring) would lead to a characteristic set of bands in this region.

Conclusion

The FT-IR spectrum of **4,5-Dichloro-2-nitrobenzaldehyde** is a composite of the distinct vibrational signatures of its constituent functional groups. The most definitive features for its identification are the combination of:

- Strong carbonyl (C=O) absorption around 1700 cm⁻¹.
- Weak but characteristic aldehydic C-H stretches between 2850-2750 cm⁻¹.
- Two intense bands corresponding to the asymmetric (~~1530 cm⁻¹~~) and symmetric (~~1350 cm⁻¹~~) stretches of the aromatic nitro group.
- Absorptions in the fingerprint region (below 850 cm⁻¹) indicative of C-Cl bonds.

By employing a comparative analysis with simpler, related molecules, each of these key absorptions can be assigned with high confidence. This methodical approach not only validates the structure of the target compound but also reinforces the fundamental principles of infrared spectroscopy, providing researchers with a robust framework for spectral interpretation.

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